2-(3,4-dimethylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
The exact mass of the compound this compound is 316.08816355 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11-8-9-13(10-12(11)2)18-16(19)17(3)14-6-4-5-7-15(14)22(18,20)21/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKUYFAMKWQJFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine family known for its diverse biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C13H12N2O3S
- Molecular Weight: 276.31 g/mol
Antioxidant Activity
Research indicates that compounds within the benzothiadiazine class exhibit significant antioxidant properties. Antioxidants are crucial for combating oxidative stress in biological systems. A study demonstrated that derivatives of benzothiadiazine showed high free radical scavenging activity, which is essential for potential therapeutic applications in diseases related to oxidative damage .
Enzyme Inhibition
One of the notable biological activities of this compound is its ability to inhibit specific enzymes. For example:
- Tyrosinase Inhibition: The compound has been shown to inhibit tyrosinase activity effectively. Tyrosinase is a key enzyme in melanin biosynthesis; thus, inhibitors can be valuable for treating hyperpigmentation disorders .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 2-(3,4-Dimethylphenyl)-... | 15.0 | Competitive inhibition |
| Kojic Acid (Control) | 10.0 | Competitive inhibition |
Neuroprotective Effects
Studies have indicated neuroprotective effects attributed to compounds similar to benzothiadiazines. These effects may be due to their ability to cross the blood-brain barrier and exert antioxidant effects in neuronal tissues. This property suggests potential applications in neurodegenerative diseases such as Alzheimer's .
Case Study 1: Inhibition of Melanin Production
In a controlled study involving B16F10 melanoma cells, the compound demonstrated a dose-dependent inhibition of tyrosinase activity. The results showed that at concentrations ranging from 0 to 20 µM, there was a significant reduction in melanin production compared to untreated controls .
Case Study 2: Neuroprotective Activity
A series of experiments were conducted to evaluate the neuroprotective potential of related compounds against oxidative stress-induced neuronal cell death. The results indicated that these compounds could significantly reduce cell death rates compared to untreated controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
